(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Overview
Description
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a peptide composed of nine amino acids: arginine, lysine, and glutamine. This peptide is known for its ability to penetrate cell membranes, making it a valuable tool in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural cellular processes.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues.
Reduction: Reduction reactions can occur, especially if the peptide contains disulfide bonds.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Amino acid substitution can be achieved using various coupling reagents and protecting groups in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized arginine residues, while reduction may lead to the cleavage of disulfide bonds.
Scientific Research Applications
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH has numerous applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide’s ability to penetrate cell membranes makes it useful for delivering molecules into cells, studying cellular uptake mechanisms, and investigating intracellular processes.
Medicine: It has potential therapeutic applications, such as drug delivery and gene therapy, due to its cell-penetrating properties.
Industry: The peptide can be used in the development of new materials and technologies, such as biosensors and nanotechnology.
Mechanism of Action
The mechanism by which H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH exerts its effects involves its ability to penetrate cell membranes. This is primarily due to the presence of multiple arginine residues, which interact with the negatively charged components of the cell membrane, facilitating the peptide’s entry into the cell. Once inside, the peptide can interact with various molecular targets and pathways, depending on its specific sequence and modifications.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: This peptide has a similar sequence but includes additional amino acids, making it longer and potentially altering its properties.
H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln-OH: This peptide is similar but includes a proline residue, which can affect its structure and function.
Uniqueness
H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is unique due to its specific sequence of amino acids, which confer its cell-penetrating properties. The presence of multiple arginine residues is particularly important for its ability to interact with cell membranes and facilitate intracellular delivery.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZCNROAUAFRT-IZROAPMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H106N30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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